molecular formula C12H11F3N2O3S B10975901 Propan-2-yl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate

Propan-2-yl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate

Cat. No.: B10975901
M. Wt: 320.29 g/mol
InChI Key: BYPKPZKZLVJFNB-UHFFFAOYSA-N
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Description

ISOPROPYL 4-CYANO-3-METHYL-5-[(2,2,2-TRIFLUOROACETYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its trifluoroacetyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-CYANO-3-METHYL-5-[(2,2,2-TRIFLUOROACETYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation reactions using trifluoroacetic anhydride.

    Addition of the Isopropyl Ester: The esterification process can be achieved using isopropanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-CYANO-3-METHYL-5-[(2,2,2-TRIFLUOROACETYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Acyl substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

ISOPROPYL 4-CYANO-3-METHYL-5-[(2,2,2-TRIFLUOROACETYL)AMINO]-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-CYANO-3-METHYL-5-[(2,2,2-TRIFLUOROACETYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity. Additionally, the cyano group can participate in various chemical interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-3-methyl-5-[(2,2,2-trifluoroacetyl)amino]-2-thiophenecarboxylate
  • Ethyl 4-cyano-3-methyl-5-[(2,2,2-trifluoroacetyl)amino]-2-thiophenecarboxylate

Uniqueness

ISOPROPYL 4-CYANO-3-METHYL-5-[(2,2,2-TRIFLUOROACETYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to its isopropyl ester group, which can influence its solubility and reactivity compared to similar compounds with different ester groups. The trifluoroacetyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F3N2O3S

Molecular Weight

320.29 g/mol

IUPAC Name

propan-2-yl 4-cyano-3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C12H11F3N2O3S/c1-5(2)20-10(18)8-6(3)7(4-16)9(21-8)17-11(19)12(13,14)15/h5H,1-3H3,(H,17,19)

InChI Key

BYPKPZKZLVJFNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C(F)(F)F)C(=O)OC(C)C

Origin of Product

United States

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